molecular formula C16H17N3.ClH B236079 Pradimicin N CAS No. 129051-64-5

Pradimicin N

Cat. No. B236079
M. Wt: 579.5 g/mol
InChI Key: GRWBRZRHHYOYGA-RJUKRNDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin N is a natural product that was first isolated from the culture broth of Actinomadura hibisca. It is a member of the pradimicin class of antibiotics, which are known for their potent antifungal and antibacterial properties. Pradimicin N has been the subject of extensive scientific research due to its unique chemical structure and potential use as a therapeutic agent.

Scientific Research Applications

Antifungal Properties

  • Antifungal Activity Against Various Pathogens : Pradimicins have been identified as a novel class of antifungal compounds with broad-spectrum in vitro antifungal activity against pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and others. Initial studies show promising antifungal activity against experimental murine disseminated candidiasis and disseminated aspergillosis (Walsh & Giri, 2005).

Antiviral Properties

  • Inhibitory Activity Against HIV : Pradimicin A, a compound related to Pradimicin N, exhibits selective inhibitory activity against HIV. It acts as a virus entry inhibitor and maintains its efficacy across a variety of HIV-1 clades. It has been identified as a lead compound for potential therapeutics against viruses with highly glycosylated envelopes, like HIV (Balzarini et al., 2006).

Mechanism of Action and Binding Properties

  • Binding Recognition to D-Mannosides : The mechanism of action of Pradimicins involves specific binding to terminal D-mannosides, which leads to the formation of a complex that disrupts the fungal cell membrane (Walsh & Giri, 2005).
  • Mannose-Binding Analysis : Studies have focused on the challenges of studying Man-binding mechanisms of Pradimicins and developing tools based on them for glycobiological research (Nakagawa & Ito, 2022).

Genetic and Molecular Studies

  • Genetic Studies on Biosynthesis : Genetic research has been conducted to understand the biosynthesis of pradimicins, including cloning and sequencing the pradimicin biosynthetic gene cluster (Kim et al., 2007).

Therapeutic Potential and Research Tools

  • Potential in Cancer Therapy : Pradimicin-IRD, another related compound, has shown potential in cancer therapy, exhibiting antineoplastic effects by inducing DNA damage in colon cancer cells (Almeida et al., 2019).
  • Glycoprotein Detection Tool : Pradimicin derivatives have been developed as unique staining agents for the selective detection of glycoproteins with terminal Man residues, offering new tools in glycobiology (Nakagawa et al., 2021).

properties

CAS RN

129051-64-5

Product Name

Pradimicin N

Molecular Formula

C16H17N3.ClH

Molecular Weight

579.5 g/mol

IUPAC Name

(2R)-2-[(1,5,6,9,14-pentahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C29H25NO12/c1-8-5-11-16(23(34)14(8)28(38)30-9(2)29(39)40)17-19(26(37)22(11)33)27(42-4)20-18(25(17)36)21(32)12-6-10(41-3)7-13(31)15(12)24(20)35/h5-7,9,22,26,31,33-34,36-37H,1-4H3,(H,30,38)(H,39,40)/t9-,22?,26?/m1/s1

InChI Key

GRWBRZRHHYOYGA-RJUKRNDXSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O

SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O

synonyms

7-methoxybenanomicinone
pradimicin N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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